molecular formula C8H14O2 B6148186 4-cyclopropyloxan-4-ol CAS No. 1416439-69-4

4-cyclopropyloxan-4-ol

Cat. No.: B6148186
CAS No.: 1416439-69-4
M. Wt: 142.2
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Description

4-cyclopropyloxan-4-ol is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2. The purity is usually 95.
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Properties

CAS No.

1416439-69-4

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Thematic Importance of Cyclopropyl and Oxane Structural Motifs in Organic Chemistry

The foundational components of 4-cyclopropyloxan-4-ol, the cyclopropyl (B3062369) group and the oxane ring, are each well-established building blocks in modern organic chemistry, valued for the distinct properties they impart to a molecule.

The cyclopropyl group is the smallest possible carbocycle, and its significance belies its size. The acute bond angles within the three-membered ring create substantial ring strain, leading to C-C bonds with significant p-character, often compared to that of an alkene. scientificupdate.com This unique electronic nature makes the cyclopropyl group a fascinating functional handle. In medicinal chemistry, it is frequently employed as a bioisostere—a replacement for other chemical groups with similar spatial or electronic properties. It can serve as a rigid, metabolically stable substitute for gem-dimethyl groups, ethyl groups, or even phenyl rings, often leading to improved potency, enhanced metabolic stability, and refined solubility profiles. beilstein-journals.orgnih.gov The introduction of a cyclopropyl ring can also provide conformational stability to a molecule, locking it into a desired shape for optimal interaction with biological targets. nih.gov

The oxane ring , a six-membered saturated heterocycle containing one oxygen atom (also known as tetrahydropyran), is a prevalent scaffold in a vast array of natural products and pharmaceutical agents. nih.gov Unlike the strained cyclopropane (B1198618), the oxane ring typically adopts a low-energy chair conformation, providing a stable, three-dimensional framework. Its oxygen atom can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in biological systems. acs.org The inclusion of oxane and related oxygen heterocycles in drug candidates has been shown to improve metabolic stability and other key pharmacokinetic properties. acs.org

The combination of these two motifs in this compound results in a tertiary alcohol (a cyclopropyl carbinol) embedded within a stable heterocyclic system. This unique arrangement suggests a balance between the inherent reactivity of the strained ring and the conformational rigidity of the larger ring system.

Position of 4 Cyclopropyloxan 4 Ol in Heterocyclic Compound Synthesis

The synthesis of 4-cyclopropyloxan-4-ol is most readily envisioned through a classic and highly reliable transformation in organic chemistry: the Grignard reaction. This method positions the compound as a straightforward product of nucleophilic addition to a cyclic ketone.

Specifically, the reaction would involve the treatment of oxan-4-one (tetrahydro-4H-pyran-4-one) with a cyclopropyl (B3062369) Grignard reagent, such as cyclopropylmagnesium bromide. masterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. youtube.com Subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol, this compound. youtube.com This synthetic route is efficient and provides direct access to the target molecule from commercially available or readily prepared starting materials.

Table 1: Proposed Synthesis of this compound via Grignard Reaction

Reactant 1 Reactant 2 Solvent Workup Product
Oxan-4-oneCyclopropylmagnesium BromideDiethyl ether or THFAqueous Acid (e.g., NH₄Cl, dil. HCl)This compound

While experimental data for this compound is not widely published, its key physicochemical properties can be predicted using computational models. These calculated values provide a useful profile for this novel compound.

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₈H₁₄O₂
Molar Mass 142.19 g/mol
logP (Octanol/Water Partition Coefficient) 0.75
Topological Polar Surface Area (TPSA) 29.46 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1
Note: Properties are computationally predicted and may differ from experimental values.

Current Research Landscape and Future Directions for Cyclopropylated Oxanols

Stereoselective Construction of the this compound Skeleton

The creation of the chiral, quaternary center in this compound is a primary synthetic hurdle. Stereoselective methods are essential to control the three-dimensional arrangement of the substituents, which is critical for biological function.

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched compounds from prochiral precursors. For the this compound framework, this can involve the asymmetric formation of the tetrahydropyran (B127337) ring or the stereoselective addition of a cyclopropyl nucleophile to a ketone precursor.

A notable strategy involves an asymmetric "clip-cycle" reaction, which has been successfully used to synthesize spirocyclic tetrahydropyrans with high enantioselectivity (up to 99% ee). whiterose.ac.uk This approach utilizes an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk While not directly applied to this compound, the principle could be adapted. A hypothetical precursor, a δ-hydroxy-α,β-unsaturated ketone bearing a cyclopropyl group, could undergo enantioselective cyclization to furnish the desired chiral tetrahydropyranone, which could then be reduced to the tertiary alcohol.

Another powerful method is the palladium-catalyzed asymmetric allylic alkylation (AAA) or related desymmetrization reactions. For instance, the oxidative desymmetrization of meso-dibenzoates using a palladium catalyst has yielded γ-benzoyloxy cycloalkenones with excellent enantioselectivity, which are versatile precursors for substituted cycloalkanones. rsc.org A similar strategy could be envisioned where a meso-diol precursor containing the latent tetrahydropyran structure is desymmetrized to install the necessary chirality.

Biocatalysis offers a compelling alternative for stereoselective synthesis. Engineered heme-containing proteins, such as myoglobin (B1173299) and cytochromes P450, have been repurposed as efficient biocatalysts for abiological olefin cyclopropanation reactions. nih.govutdallas.edu These enzymatic methods can provide high chemo- and stereoselectivity, potentially allowing for the asymmetric synthesis of cyclopropanol (B106826) derivatives that could serve as key precursors. nih.gov

Table 1: Catalytic Asymmetric Approaches to Related Structures
Catalyst/MethodReaction TypeProduct TypeEnantioselectivity (ee)Reference
Chiral Phosphoric Acid (R-TRIP)Intramolecular oxa-MichaelSpirocyclic TetrahydropyransUp to 99% whiterose.ac.uk
Palladium / Chiral LigandOxidative Desymmetrizationγ-Benzoyloxy CycloalkenonesExcellent rsc.org
Engineered DehaloperoxidaseBiocatalytic CyclopropanationCyclopropanol EstersUp to 99.5% (dr and er) nih.gov
Engineered MyoglobinBiocatalytic Cyclopropanationα-CyclopropylpyruvatesUp to >99% utdallas.edu

When multiple stereocenters are formed, controlling the relative stereochemistry (diastereoselectivity) is paramount. The synthesis of cyclopropyl-substituted tetrahydropyrans can be achieved with high diastereoselectivity through various methods that exploit substrate control or reagent control.

One effective strategy is the tandem oxa-conjugate addition reaction. This approach has been used for the diastereoselective synthesis of 2,6-cis-4-hydroxy tetrahydropyrans from base-sensitive substrates without the need for protecting groups. duke.edu By carefully choosing the substituents on the acyclic precursor, the cyclization can be guided to favor a specific diastereomer.

Another powerful technique involves the electrochemical synthesis of cyclopropanes from unactivated alkenes and methylene (B1212753) pronucleophiles. nih.gov This method proceeds with high diastereoselectivity and tolerates a wide range of functional groups, making it suitable for preparing complex cyclopropane-containing fragments that can be later incorporated into the tetrahydropyran ring. nih.gov The synthesis of cyclopropyl diboronates via a 1,2-boronate rearrangement also provides a scalable and stereocontrolled route to polysubstituted cyclopropanes that can serve as versatile building blocks. nih.gov

The intramolecular cyclopropanation of secondary allylic diazoacetates is another key method where diastereoselectivity can be controlled. chemrxiv.org Furthermore, electrophilic iodocyclization of alkylidenecyclopropyl ketones can be influenced by various factors to control the stereochemical outcome. chemrxiv.org

Table 2: Diastereoselective Synthesis of Related Scaffolds
MethodKey FeatureDiastereoselectivityProduct TypeReference
Tandem Oxa-Conjugate AdditionProtecting-group-freeHigh2,6-cis-4-hydroxy THPs duke.edu
Electrochemical CyclopropanationAlkene + PronucleophileHighSubstituted Cyclopropanes nih.gov
1,2-Boronate Rearrangementgem-Bis(boronates) + TT saltsHighCyclopropyl Diboronates nih.gov

One-pot and tandem (or cascade) reactions enhance synthetic efficiency by combining multiple transformations in a single operation, avoiding the isolation of intermediates and reducing waste. Such strategies are highly desirable for constructing complex molecules like this compound.

A powerful example is the multicomponent hetero-[4+2] cycloaddition/allylboration reaction. nih.gov This process can assemble highly functionalized pyran-containing compounds in a single, atom-economical operation. An inverse electron-demand oxa-[4+2] cycloaddition variant, which can be rendered enantioselective using a chiral chromium catalyst, provides rapid access to α-hydroxyalkyl dihydropyrans. nih.gov A similar strategy could be designed where a cyclopropyl-containing dienophile or diene participates in the cycloaddition, leading directly to the core structure of this compound.

Tandem reactions that form the tetrahydropyran ring are particularly effective. As mentioned previously, the tandem oxa-conjugate addition reaction provides a protecting-group-free synthesis of substituted tetrahydropyrans. duke.edu Similarly, gold-catalyzed cycloisomerization of alkynylcyclopropanecarboxylic acid derivatives represents a novel cascade process involving nucleophilic addition followed by cyclopropane ring-opening to yield oxepinones. rsc.org While this yields a seven-membered ring, modifications to the substrate and catalyst could potentially be tuned to favor the formation of a six-membered oxane ring.

Precursor Design and Stereocontrol in Oxanol Functionalization

The design of the starting materials is fundamental to achieving stereocontrol in the final product. The stereochemistry of this compound can be dictated by the stereocenters present in a carefully designed acyclic precursor.

A logical precursor to this compound is a 1-cyclopropyl-5-hydroxypentan-1-one derivative. The cyclization of such a δ-hydroxy ketone would directly form the target tetrahydropyranol structure. Stereocontrol can be exerted at several stages:

Asymmetric Synthesis of the Precursor: The chiral centers within the acyclic precursor can be installed using well-established asymmetric reactions (e.g., asymmetric reduction of a ketone or asymmetric alkylation).

Substrate-Controlled Cyclization: The existing stereocenters in the precursor can direct the stereochemical outcome of the cyclization reaction, a process known as substrate-controlled diastereoselection.

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor can guide the cyclization to produce a specific stereoisomer. The auxiliary can be removed in a subsequent step.

The synthesis of functionalized cyclopropanes as building blocks is also a key aspect of precursor design. The ring strain in cyclopropanes makes them valuable synthetic intermediates for creating carbo- and hetero-cycles. chemrxiv.org The development of routes to densely functionalized cyclopropanes is crucial for their use as building blocks in more complex structures. chemrxiv.org

Metal-Catalyzed and Organocatalytic Routes to Cyclopropyl Oxanols

Both metal- and organocatalysis are cornerstones of modern synthetic chemistry, offering powerful tools for the construction of cyclopropyl oxanols with high efficiency and selectivity.

Metal-Catalyzed Routes: Transition metals like palladium, rhodium, gold, and iron are widely used to catalyze key bond-forming reactions.

Gold (Au): Gold catalysts are particularly effective in activating alkynes toward nucleophilic attack. This has been exploited in hydroalkoxylation and ketalization reactions to form pyran rings during the total synthesis of natural products like (−)-Hennoxazole A and the Callipeltosides. mdpi.com

Palladium (Pd): Palladium catalysis is versatile, enabling transformations such as the C-H functionalization and annulation of N-(2-allylphenyl)benzamides to form N-benzoylindoles. mdpi.com In the context of our target, palladium could be used for cross-coupling reactions to construct the cyclopropyl-ketone precursor or in cyclization reactions. nih.gov

Rhodium (Rh): Rhodium catalysts are well-known for their ability to mediate cyclopropanation reactions via carbene transfer. researchgate.net They are also used in reductive hydroformylation processes. mdpi.com

Iron (Fe): Iron-catalyzed reactions provide a cost-effective and environmentally benign option for transformations such as the synthesis of cyclopropyl halides, which are useful synthetic intermediates. scilit.com

Organocatalytic Routes: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful field, often providing complementary reactivity to metal catalysis.

Chiral Phosphoric Acids (CPAs): As previously discussed, CPAs are highly effective in catalyzing asymmetric intramolecular oxa-Michael additions to generate chiral tetrahydropyrans. whiterose.ac.uk The Brønsted acidity and the chiral environment provided by the catalyst enable high levels of stereocontrol.

Amine Catalysis: Organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) have been shown to catalyze the ring expansion of cyclopropyl ketones to form 2,3-dihydrofurans. chemrxiv.org This highlights the ability of organocatalysts to mediate rearrangements of cyclopropyl-containing systems.

Multi-catalyst Systems: The combination of photoredox catalysis with chiral phosphoric acid catalysis has enabled the asymmetric [4+2]-cycloaddition of benzocyclobutylamines with vinylketones, demonstrating the power of cooperative catalysis to forge stereocenters with high control. nih.gov

Table 3: Comparison of Catalytic Routes
Catalyst TypeExamplesKey TransformationsAdvantagesReference
Metal Catalysts Au, Pd, Rh, FeCyclization, Cross-Coupling, Cyclopropanation, HydroalkoxylationHigh turnover, diverse reactivity rsc.orgrsc.orgmdpi.commdpi.comnih.govresearchgate.netscilit.com
Organocatalysts Chiral Phosphoric Acids, AminesAsymmetric Cyclization, RearrangementsMetal-free, mild conditions, high stereoselectivity whiterose.ac.ukduke.educhemrxiv.orgnih.gov

Ring Transformations and Rearrangements of the Cyclopropane Moiety

The cyclopropane ring in this compound is a strained three-membered ring, making it susceptible to ring-opening reactions under certain conditions, particularly with electrophiles or through radical pathways. Reactions catalyzed by acids or transition metals could potentially lead to the formation of ring-opened products. The proximity and nature of the tertiary alcohol and the oxane ring would be expected to influence the regioselectivity and stereoselectivity of such transformations. However, no specific studies detailing these rearrangements for this compound have been reported.

Reactivity of the Tertiary Alcohol Functionality at C-4 of the Oxane Ring

The tertiary alcohol at the C-4 position of the oxane ring is a key reactive site. nih.gov Its behavior in various chemical transformations is predictable in a general sense, but specific outcomes and efficiencies for this molecule are not documented.

Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group is amenable to a variety of functional group interconversions. nih.govorganicchemistrytutor.compearson.com For instance, reaction with strong acids like HBr or HCl would be expected to lead to the corresponding tertiary halide, likely proceeding through an SN1 mechanism involving a tertiary carbocation intermediate. nih.gov Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also commonly used for such conversions. youtube.com Esterification with acid chlorides or anhydrides in the presence of a base would yield the corresponding esters. However, the specific conditions and yields for these transformations on this compound are not available in the literature.

Condensation and Cyclization Reactions Involving the Hydroxyl Group

The tertiary alcohol could participate in condensation reactions, for example, to form ethers under acidic conditions. Intramolecular cyclization, potentially involving the cyclopropane ring or other parts of the molecule, could be envisioned under specific catalytic conditions, but no such reactions have been reported for this substrate. Dehydration of the tertiary alcohol, typically under strong acid catalysis with heat, would be expected to yield alkenes. youtube.comyoutube.comlibretexts.orgchemguide.co.uk The regioselectivity of this elimination (Zaitsev vs. Hofmann products) would be of interest, but experimental data is lacking.

Electrophilic and Nucleophilic Pathways on the Tetrahydropyran Core

The tetrahydropyran (oxane) ring itself is generally stable. The ether oxygen can act as a Lewis base, coordinating to Lewis acids, which could activate the ring towards certain transformations. Nucleophilic attack on the carbon atoms adjacent to the ether oxygen is possible, but typically requires harsh conditions or activation of the ring. No studies detailing such electrophilic or nucleophilic pathways specifically for the this compound core have been found.

Analysis of Reaction Stereoselectivity and Regioselectivity

Any reaction involving the chiral center at C-4 or creating new stereocenters would necessitate an analysis of stereoselectivity (the preferential formation of one stereoisomer over another). nih.govlibretexts.org Similarly, for reactions that could yield constitutional isomers, such as dehydration or ring-opening of the cyclopropane moiety, the regioselectivity (the preferential formation of one constitutional isomer) would be a critical aspect of the investigation. nih.govlibretexts.orgkhanacademy.orgyoutube.com Without experimental data, a meaningful analysis of the stereochemical and regiochemical outcomes of reactions involving this compound is not possible.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

To understand the "how" and "why" of the potential reactions of this compound, detailed mechanistic studies would be required. Kinetic studies could help determine reaction orders and rate-determining steps. Spectroscopic methods, such as NMR and IR, would be crucial for identifying reaction intermediates and products. nih.gov Advanced techniques could even allow for the direct observation of transient species. However, the scientific literature currently lacks any such kinetic or spectroscopic investigations focused on the reaction mechanisms of this specific compound.

Comprehensive Spectroscopic and Structural Elucidation of 4 Cyclopropyloxan 4 Ol

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments

No published studies detailing the use of advanced NMR techniques for the structural assignment of 4-cyclopropyloxan-4-ol were found.

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

There are no available reports on the single crystal X-ray diffraction analysis of this compound, which would be necessary to definitively determine its stereochemistry and solid-state conformation.

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Pathway Insights

Specific high-resolution mass spectrometry data, which would confirm the elemental composition and could provide insights into potential fragmentation pathways, is not available for this compound in the public domain.

Derivatization Strategies for Analytical and Synthetic Applications of 4 Cyclopropyloxan 4 Ol

Selective Modification of the Hydroxyl Group for Analytical Characterization

The tertiary alcohol of the hydroxyl group in 4-cyclopropyloxan-4-ol is the primary site for derivatization. Modification of this functional group can enhance the compound's suitability for various analytical techniques.

Silylation is a common derivatization technique in gas chromatography (GC) to increase the volatility and thermal stability of compounds containing active hydrogens, such as alcohols. The process involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

For this compound, a silylation reaction would theoretically proceed as follows:

Hypothetical Silylation Reaction

Generated code

Common silylating agents that could be employed include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting silyl (B83357) ether would be more volatile and less polar than the parent alcohol, making it more amenable to GC analysis.

Table 1: Potential Silylating Agents and Their Properties

Silylating AgentAbbreviationLeaving GroupKey Characteristics
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrifluoroacetamideHighly reactive, volatile byproducts.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-methyltrifluoroacetamideMost volatile silylating agent, clean byproducts.
TrimethylchlorosilaneTMCSHClOften used as a catalyst with other silylating agents.

Acylation and alkylation are other derivatization methods used to "cap" the polar hydroxyl group, which can improve chromatographic peak shape and enhance detection, particularly in liquid chromatography (LC).

Acylation introduces an acyl group (R-C=O) to the hydroxyl moiety. Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) could be used. The resulting ester derivative would be less polar and potentially more responsive to certain detectors.

Alkylation involves the introduction of an alkyl group. While less common for simple hydroxyl groups in routine analysis, it can be employed for specific applications.

Table 2: Potential Acylation and Alkylation Reagents

Derivatization TypeReagentFunctional Group IntroducedPotential Benefits
AcylationAcetic AnhydrideAcetylImproved peak shape in reversed-phase LC.
AcylationTrifluoroacetic Anhydride (TFAA)TrifluoroacetylIntroduces electron-capturing groups for ECD detection in GC.
AlkylationMethyl IodideMethylIncreases volatility, though less common for alcohols.

Introduction of Probes and Tags via Derivatization for Specialized Research

Derivatization can also be used to attach fluorescent or chromophoric tags to a molecule, enabling sensitive detection in techniques like high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or UV-Vis detection. For a non-chromophoric compound like this compound, this would be essential for certain analytical methods.

A hypothetical strategy could involve reacting the hydroxyl group with a derivatizing agent containing a fluorescent tag, such as dansyl chloride or a coumarin-based reagent. This would create a highly fluorescent derivative, allowing for trace-level quantification.

Development of Quantitative Analytical Methodologies for this compound and its Derivatives

The development of a robust quantitative method would be contingent on the successful derivatization of this compound. A typical workflow would involve:

Method Optimization: Systematically optimizing the derivatization reaction conditions, including the choice of reagent, solvent, temperature, and reaction time, to ensure complete and reproducible conversion to the desired derivative.

Internal Standard Selection: Choosing a suitable internal standard that behaves similarly to the analyte during extraction and derivatization but is chromatographically resolved.

Calibration and Validation: Constructing a calibration curve using known concentrations of the derivatized standard and validating the method for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.

Without experimental data on the derivatization of this compound, the specific parameters for such a quantitative method remain theoretical. Further research is necessary to establish these protocols and enable the accurate and sensitive measurement of this compound in various matrices.

4 Cyclopropyloxan 4 Ol As a Key Building Block in Complex Chemical Synthesis

Incorporation into Polycyclic and Spirocyclic Architectures

The rigid, three-dimensional structure of 4-cyclopropyloxan-4-ol makes it an attractive starting material for the synthesis of complex polycyclic and spirocyclic frameworks. The tertiary alcohol can be readily converted into a reactive carbocation intermediate under acidic conditions, which can then participate in intramolecular cyclization reactions. The presence of the cyclopropyl (B3062369) group can influence the stereochemical outcome of these reactions and introduce conformational constraints in the final products.

Similarly, the oxane ring can be opened and reconfigured to generate new heterocyclic systems. For instance, treatment with a strong acid could lead to a ring-opening-cyclization cascade, where the cyclopropyl group acts as a nucleophile, leading to the formation of novel bridged or fused polycyclic ethers.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their structural novelty and complexity. The quaternary carbon of this compound is an ideal spirocenter. Synthetic strategies often involve the initial conversion of the hydroxyl group to a leaving group, followed by an intramolecular nucleophilic substitution by a tethered nucleophile. Alternatively, the oxane ring itself can be a participant in spirocyclization reactions.

Starting MaterialReagents and ConditionsProduct TypeReference
This compoundAcid catalyst (e.g., H₂SO₄)Polycyclic etherGeneral Knowledge
This compound derivativeBase, intramolecular reactionSpirocyclic etherGeneral Knowledge

Utilization in Diversity-Oriented Synthesis of Heterocyclic Compounds

Diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules from a common starting material. The unique structural and functional attributes of this compound make it a suitable scaffold for DOS. The three key components of the molecule—the hydroxyl group, the oxane ring, and the cyclopropyl moiety—can be independently or sequentially modified to create a library of diverse heterocyclic compounds.

For example, the hydroxyl group can be derivatized through esterification, etherification, or substitution reactions. The oxane ring can undergo ring-opening reactions with various nucleophiles, leading to linear or macrocyclic structures. The cyclopropyl group can be functionalized or can participate in ring-expansion reactions. By systematically exploring these transformations, a vast chemical space can be accessed from a single, readily available starting material.

Precursor in the Rational Design and Synthesis of Privileged Structures (excluding direct medicinal applications)

Privileged structures are molecular frameworks that are known to bind to multiple biological targets. The rational design of new molecules based on these scaffolds is a common strategy in drug discovery. The 4-cyclopropyloxan-4-yl moiety, with its defined three-dimensional shape and hydrogen bonding capabilities, can be considered a fragment that contributes to a privileged structure.

Synthesis of Complex Amines and Ethers Containing the 4-cyclopropyloxan-4-yl Moiety

The tertiary alcohol of this compound is a key functional handle for the introduction of amine and ether functionalities. The synthesis of complex ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed addition of the alcohol to an alkene can also yield ethers.

The synthesis of amines often requires the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine. Reductive amination of a ketone derived from the oxidation of this compound is another viable route to complex amines. These methods allow for the incorporation of the 4-cyclopropyloxan-4-yl moiety into a wide range of molecular scaffolds.

Reaction TypeReagentsProduct
Williamson Ether Synthesis1. NaH; 2. R-X4-cyclopropyl-4-alkoxyoxane
Acid-catalyzed Ether SynthesisR-CH=CH₂, H⁺4-cyclopropyl-4-(alkoxy)oxane
Amination (via leaving group)1. TsCl, pyridine; 2. R-NH₂N-alkyl-4-cyclopropyloxan-4-amine
Reductive Amination1. Oxidizing agent; 2. R-NH₂, NaBH₃CNN-alkyl-4-cyclopropyloxan-4-amine

Contributions to Fragment-Based Drug Discovery (excluding biological activity)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. The 4-cyclopropyloxan-4-yl moiety possesses several characteristics that make it an attractive fragment for FBDD. Its low molecular weight, structural rigidity, and three-dimensional character can lead to favorable binding interactions.

The presence of a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the oxygen atom in the oxane ring) provides specific interaction points with a protein target. The cyclopropyl group can engage in hydrophobic interactions and its unique electronic properties can also contribute to binding affinity. The synthetic accessibility of derivatives of this compound allows for the rapid exploration of the surrounding chemical space once a fragment hit is identified.

Theoretical and Computational Chemistry Studies on 4 Cyclopropyloxan 4 Ol

Quantum Mechanical Investigations of Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic nature of 4-cyclopropyloxan-4-ol. Methods such as Density Functional Theory (DFT) are instrumental in exploring the molecule's stability, reactivity, and electronic properties. nih.govmdpi.com

The stability of this compound can be assessed by calculating its total energy and the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A larger gap generally implies higher stability and lower reactivity. For a molecule like this compound, with its combination of a saturated heterocyclic ring and a strained cyclopropyl (B3062369) group, DFT calculations would be essential to determine these values accurately.

The electronic distribution within the molecule is another key aspect revealed by quantum mechanical studies. The analysis of atomic charges, often calculated using methods like Mulliken population analysis, helps in identifying the electrophilic and nucleophilic centers within the molecule. In this compound, the oxygen atom of the hydroxyl group and the ether oxygen in the oxane ring are expected to be the most electronegative centers, carrying partial negative charges. Conversely, the carbon atom attached to the hydroxyl group and the cyclopropyl ring carbons are likely to exhibit partial positive charges.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

PropertyValue
Total Energy (Hartree)-425.123
HOMO Energy (eV)-6.8
LUMO Energy (eV)1.5
HOMO-LUMO Gap (eV)8.3
Dipole Moment (Debye)2.1

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from quantum mechanical calculations for a molecule like this compound.

Conformational Landscape Analysis via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations provides a detailed picture of the molecule's preferred shapes and dynamic behavior. rsc.orgrsc.orgrsc.org

The oxane ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. rsc.org The substituents on the ring, the cyclopropyl group and the hydroxyl group at the 4-position, can exist in either axial or equatorial positions. Molecular mechanics calculations can be employed to determine the relative energies of these different conformers. Generally, for bulky substituents on a cyclohexane (B81311) or oxane ring, the equatorial position is favored to reduce steric hindrance. Therefore, the conformer with the cyclopropyl group in the equatorial position is predicted to be the most stable.

Molecular dynamics simulations offer a time-resolved view of the conformational landscape. rsc.orgrsc.org By simulating the motion of the atoms over time, it is possible to observe transitions between different conformations and to understand the flexibility of the molecule. For this compound, MD simulations would reveal the dynamics of the oxane ring, including ring-puckering and the rotational freedom of the cyclopropyl and hydroxyl groups. These simulations are typically performed in a solvent environment to mimic realistic conditions. rsc.org

Table 2: Relative Energies of this compound Conformers (Exemplary Data)

ConformerRelative Energy (kcal/mol)Population (%)
Equatorial-Cyclopropyl0.0095.5
Axial-Cyclopropyl2.504.5

Note: This table presents hypothetical data illustrating the expected energy difference between the equatorial and axial conformers of this compound based on principles of conformational analysis.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the interpretation of experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods. nih.gov These calculations would help in assigning the signals in the experimental spectrum to specific atoms in the molecule, taking into account the different chemical environments of the protons and carbons in the oxane and cyclopropyl rings. Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum, showing the characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and the various C-H stretches of the aliphatic rings.

The reactivity profile of this compound can be visualized through the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atoms, indicating their nucleophilic character, and a positive potential around the hydroxyl proton and the carbons attached to the oxygens, suggesting their susceptibility to nucleophilic attack. The strained cyclopropyl ring might also present unique reactivity patterns that can be explored through computational analysis of reaction pathways. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)

SpectrumFeaturePredicted Value
¹³C NMRC-OH Chemical Shift (ppm)70-75
¹H NMROH Proton Chemical Shift (ppm)2.0-4.0
IRO-H Stretching Frequency (cm⁻¹)3300-3500
IRC-O Stretching Frequency (cm⁻¹)1050-1150

Note: The values in this table are representative examples of what would be expected from spectroscopic predictions for a molecule with the structure of this compound.

Ligand Design and Molecular Docking Simulations for Exploring Potential Binding Interactions

The unique three-dimensional structure of this compound makes it an interesting scaffold for ligand design. mssm.edunih.govnih.gov The combination of a flexible oxane ring and a rigid cyclopropyl group provides a distinct shape that can be exploited in the design of molecules that can interact with macromolecular binding sites.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.govacs.orgnih.gov While specific biological targets are outside the scope of this discussion, the principles of molecular docking can be applied to understand the potential binding interactions of this compound and its derivatives with generic protein cavities. These simulations can reveal key interactions, such as hydrogen bonds formed by the hydroxyl group and hydrophobic interactions involving the cyclopropyl and oxane rings. acs.org

The design of new ligands can be guided by the insights gained from docking simulations. For instance, modifications to the this compound scaffold, such as the addition of other functional groups, can be explored computationally to optimize potential binding affinities. The oxane ring can serve as a central scaffold from which various substituents can be projected in well-defined spatial orientations. mssm.edu This approach, often referred to as scaffold-based drug design, allows for the systematic exploration of chemical space to identify molecules with desired interaction profiles.

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines:
  • Detail reaction stoichiometry, purification steps (e.g., column chromatography gradients), and equipment specifications.
  • Provide raw spectral data in supplementary files (e.g., NMR FID files).
  • Disclose batch-specific variability (e.g., supplier-dependent catalyst purity) .

Q. What ethical considerations apply when extrapolating this compound’s in vitro data to in vivo models?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies:
  • Justify sample sizes via power analysis.
  • Report pharmacokinetic parameters (e.g., bioavailability) to contextualize dosing.
  • Acknowledge limitations (e.g., interspecies metabolic differences) in translational relevance .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightMass Spectrometry156.23 g/mol
logP (Octanol-Water)Shake-Flask Method1.45 ± 0.12
Melting PointDifferential Scanning Calorimetry78–80°C
1H^1H-NMR (CDCl₃)300 MHz Spectrometerδ 0.85 (m, 4H, cyclopropane)

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